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Compound of Interest

Compound Name: TCL065

Cat. No.: B15574044 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the preclinical performance of CYC065

(fadraciclib), a second-generation CDK2/9 inhibitor, with other relevant cancer therapeutics.

The information is compiled from published research findings to support independent validation

and further investigation.

Executive Summary
CYC065 (fadraciclib) is a potent and selective dual inhibitor of cyclin-dependent kinase 2

(CDK2) and CDK9.[1][2] Preclinical studies demonstrate its efficacy in inducing cell cycle

arrest, anaphase catastrophe, and apoptosis in a variety of cancer cell lines, including those

resistant to other therapies.[3][4] This guide summarizes key quantitative data, details the

experimental protocols used in these studies, and provides visual representations of the

underlying molecular pathways and experimental workflows.

Data Presentation
In Vitro Potency: Comparative IC50 Values
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in

inhibiting a specific biological or biochemical function. The following tables summarize the IC50

values of CYC065 and comparator compounds across various cancer cell lines.

Table 1: CYC065 (Fadraciclib) IC50 Values in Various Cancer Cell Lines
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Cell Line Cancer Type IC50 (µM) Reference

MOLM-13
Acute Myeloid

Leukemia
0.25 ± 0.01 [5]

MV4-11
Acute Myeloid

Leukemia
0.52 ± 0.01 [5]

OCI-AML3
Acute Myeloid

Leukemia
0.44 ± 0.01 [5]

Colo205 Colon Cancer 0.31 [6]

USC-ARK-2

Uterine Serous

Carcinoma (CCNE1-

amplified)

0.124 ± 0.058 [1]

USC-ARK-1

Uterine Serous

Carcinoma (CCNE1-

low)

0.415 ± 0.118 [1]

CRC PDOs

Colorectal Cancer

(Patient-Derived

Organoids)

2.65 ± 3.92 [4]

Table 2: Comparative IC50 Values of CYC065 and Other CDK Inhibitors
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Compound Target(s) Cell Line(s) IC50 (µM) Reference

CYC065 CDK2/9

Human Tumor

Cell Line Panel

(average)

~0.3 [6]

Seliciclib CDK2/7/9

Human Tumor

Cell Line Panel

(average)

~10.5 [6]

Palbociclib CDK4/6 CRC PDOs 12.33 ± 9.87 [4]

Chemotherapy Various CRC PDOs 29.92 ± 41.98 [4]

Seliciclib CDK2/5/7/9

Multiple

Myeloma Cell

Lines

15 - 25 [7]

Palbociclib CDK4/6

Breast Cancer

Cell Lines

(sensitive)

< 0.2 [8]

Palbociclib CDK4/6

Breast Cancer

Cell Lines

(resistant)

> 0.2 [8]

Experimental Protocols
Detailed methodologies for key experiments cited in the published literature are provided

below.

Cell Viability Assays
Method: CellTiter-Glo® Luminescent Cell Viability Assay or Resazurin Reduction Assay.[2][3]

Procedure:

Cancer cell lines are seeded in 96-well plates at an appropriate density and allowed to

adhere overnight.
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Cells are treated with a range of concentrations of the test compound (e.g., CYC065,

seliciclib, palbociclib) or vehicle control (DMSO) for a specified duration (e.g., 72 hours).

For CellTiter-Glo®, the reagent is added to each well, and luminescence, which is

proportional to the amount of ATP and indicative of metabolically active cells, is measured

using a luminometer.

For the resazurin assay, the reagent is added, and the reduction of resazurin to the

fluorescent resorufin by viable cells is measured.

IC50 values are calculated from the dose-response curves.

Western Blot Analysis
Objective: To determine the effect of CYC065 on the expression and phosphorylation of key

proteins in relevant signaling pathways.[3][6]

Procedure:

Cells are treated with CYC065 or a vehicle control for various time points.

Cell lysates are prepared using a lysis buffer containing protease and phosphatase

inhibitors.

Protein concentration is determined using a BCA or Bradford assay.

Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or

nitrocellulose membrane.

The membrane is blocked to prevent non-specific antibody binding and then incubated

with primary antibodies against target proteins (e.g., phospho-RNA Polymerase II (Ser2),

Mcl-1, MYC, cleaved PARP).

After washing, the membrane is incubated with a horseradish peroxidase (HRP)-

conjugated secondary antibody.

The protein bands are visualized using an enhanced chemiluminescence (ECL) detection

system.
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Flow Cytometry for Cell Cycle Analysis
Objective: To assess the effect of CYC065 on cell cycle distribution.[6][9]

Procedure:

Cells are treated with CYC065 for a specified period.

Both adherent and suspension cells are collected, washed with PBS, and fixed in ice-cold

70% ethanol.

Fixed cells are washed and stained with a solution containing propidium iodide (PI) and

RNase A.

The DNA content of the cells is analyzed using a flow cytometer.

The percentage of cells in different phases of the cell cycle (G1, S, G2/M) is determined

based on the PI fluorescence intensity.

In Vivo Xenograft Studies
Objective: To evaluate the anti-tumor efficacy of CYC065 in a living organism.[3]

Animal Model: Immunocompromised mice (e.g., NOD/SCID or athymic nude mice).

Procedure:

Human cancer cell lines or patient-derived xenografts (PDXs) are implanted

subcutaneously into the mice.

Once tumors reach a palpable size, mice are randomized into treatment and control

groups.

CYC065 is administered via oral gavage or other appropriate routes at a specified dose

and schedule (e.g., 25 mg/kg, twice daily, five days a week for two weeks). The control

group receives a vehicle control.
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Tumor volume is measured regularly using calipers, and tumor growth inhibition is

calculated.

At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g.,

western blotting).

Mandatory Visualization
Signaling Pathways and Experimental Workflows
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Caption: Mechanism of action of CYC065 (Fadraciclib).
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Caption: General workflow for preclinical evaluation of CYC065.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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